molecular formula C38H48NO2PS B6291575 (R)-N-((R)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphos phanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide CAS No. 1616688-64-2

(R)-N-((R)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphos phanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B6291575
CAS No.: 1616688-64-2
M. Wt: 613.8 g/mol
InChI Key: JIJHYOCKCFKMDP-UQLGGBPNSA-N
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Description

®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including tert-butyl, methoxy, diphenylphosphanyl, and sulfinamide groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:

    Formation of the Diphenylphosphanyl Intermediate: The initial step involves the preparation of the diphenylphosphanyl intermediate through a reaction between diphenylphosphine and a suitable halogenated aromatic compound under controlled conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxy-containing reagent reacts with the intermediate.

    Formation of the Sulfinamide Group: The sulfinamide group is formed through the reaction of a sulfinyl chloride with an amine, followed by purification steps to isolate the desired product.

    Final Coupling Reaction: The final step involves the coupling of the previously synthesized intermediates to form the target compound, ®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfinamide groups, leading to the formation of corresponding oxides and sulfoxides.

    Reduction: Reduction reactions can target the diphenylphosphanyl group, converting it to a phosphine oxide or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a methoxy oxide, while reduction of the diphenylphosphanyl group may produce a phosphine oxide.

Scientific Research Applications

®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique catalytic properties.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of novel drugs targeting specific molecular pathways.

    Industry: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to impart specific chemical functionalities.

Mechanism of Action

The mechanism of action of ®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through various pathways:

    Ligand Binding: The compound acts as a ligand, binding to metal ions and forming stable complexes that exhibit unique reactivity and selectivity.

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating their activity and affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways by interacting with receptors and other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Taniaphos: A related compound with similar diphenylphosphanyl and sulfinamide groups, used as a chiral ligand in asymmetric catalysis.

    BINAP: Another diphosphine ligand widely used in asymmetric synthesis, known for its high stereoselectivity and stability.

Uniqueness

®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable tool in various fields of research.

Properties

IUPAC Name

N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48NO2PS/c1-36(2,3)31-25-27(26-32(35(31)41-10)37(4,5)6)34(39-43(40)38(7,8)9)30-23-17-18-24-33(30)42(28-19-13-11-14-20-28)29-21-15-12-16-22-29/h11-26,34,39H,1-10H3/t34-,43?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJHYOCKCFKMDP-UQLGGBPNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48NO2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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